molecular formula C21H19N5O B8042622 3-[5-[3-(4-Aminophenoxy)phenyl]-4-methyl-1,2,4-triazol-3-yl]aniline

3-[5-[3-(4-Aminophenoxy)phenyl]-4-methyl-1,2,4-triazol-3-yl]aniline

Cat. No.: B8042622
M. Wt: 357.4 g/mol
InChI Key: XAPFPUSBPBRAFQ-UHFFFAOYSA-N
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Description

3-[5-[3-(4-Aminophenoxy)phenyl]-4-methyl-1,2,4-triazol-3-yl]aniline is an organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name

3-[5-[3-(4-aminophenoxy)phenyl]-4-methyl-1,2,4-triazol-3-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O/c1-26-20(14-4-2-6-17(23)12-14)24-25-21(26)15-5-3-7-19(13-15)27-18-10-8-16(22)9-11-18/h2-13H,22-23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPFPUSBPBRAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2=CC(=CC=C2)OC3=CC=C(C=C3)N)C4=CC(=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-[3-(4-Aminophenoxy)phenyl]-4-methyl-1,2,4-triazol-3-yl]aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[5-[3-(4-Aminophenoxy)phenyl]-4-methyl-1,2,4-triazol-3-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can modify the triazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific groups with others, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

3-[5-[3-(4-Aminophenoxy)phenyl]-4-methyl-1,2,4-triazol-3-yl]aniline has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials, such as polymers and nanomaterials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-[5-[3-(4-Aminophenoxy)phenyl]-4-methyl-1,2,4-triazol-3-yl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-[3-(4-Aminophenoxy)phenyl]-4-methyl-1,2,4-triazol-3-yl]aniline is unique due to the presence of the triazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.

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